

7-Nitro-1-Indanone: A Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Nitro-1-Indanone**

Cat. No.: **B573310**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **7-Nitro-1-Indanone**, a key chemical intermediate. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical Properties

7-Nitro-1-Indanone is a nitro-substituted derivative of 1-indanone. Its physical characteristics are crucial for its handling, reaction setup, and purification. While experimental data for some properties of the 7-nitro isomer are not widely published, predictions and data from related isomers offer valuable insights.

General Information

Property	Value	Source
IUPAC Name	7-nitro-2,3-dihydro-1H-inden-1-one	[1]
Synonyms	7-Nitro-1-indanone, 7-nitroindan-1-one	[1] [2]
CAS Number	183061-37-2	[1] [3]
Molecular Formula	C ₉ H ₇ NO ₃	[1]
Molecular Weight	177.16 g/mol	[1]
Appearance	Expected to be a yellow crystalline solid	[4]

Thermal and Density Properties

Specific experimental data for the melting and boiling points of **7-Nitro-1-Indanone** are limited in publicly available literature. Therefore, predicted values and data for isomeric and parent compounds are provided for comparison.

Property	7-Nitro-1-Indanone	6-Nitro-1-Indanone (Isomer)	1-Indanone (Parent Compound)	Source
Melting Point	Data not available	71-73 °C	38-42 °C	[4] [5]
Boiling Point	335.4 ± 31.0 °C (Predicted)	332.0 ± 31.0 °C (Predicted)	243-245 °C (Experimental)	[1] [4] [5]
Density	1.396 ± 0.06 g/cm ³ (Predicted)	1.396 ± 0.06 g/cm ³ (Predicted)	1.103 g/mL at 25 °C (Experimental)	[1] [4] [5]

Solubility Profile

Quantitative solubility data for **7-Nitro-1-Indanone** is not readily available. However, based on the properties of its isomer, 6-nitro-1-indanone, and the parent compound, 1-indanone, a qualitative solubility profile can be inferred. The compound is expected to be soluble in common organic solvents and sparingly soluble in water.

Solvent	Expected Solubility	Rationale
Water	Sparingly soluble	The parent compound, 1-indanone, is moderately soluble in polar solvents, but the nitro group may decrease water solubility.
Ethanol	Soluble	6-Nitro-1-indanone is reported to be soluble in ethanol.
Dimethylformamide (DMF)	Soluble	6-Nitro-1-indanone is reported to be soluble in DMF.
Dichloromethane (DCM)	Soluble	6-Nitro-1-indanone is reported to be soluble in DCM.
Hexane	Likely soluble	The parent compound, 1-indanone, shows good solubility in non-polar solvents.
Benzene	Likely soluble	The parent compound, 1-indanone, shows good solubility in non-polar solvents.

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for determining the key physical properties of solid organic compounds like **7-Nitro-1-Indanone**.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to lower and broaden the melting range.

Methodology:

- **Sample Preparation:** A small amount of the finely powdered, dry sample of **7-Nitro-1-Indanone** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- **Reporting:** The melting point is reported as the range T1-T2.

Boiling Point Determination (for High-Boiling Solids)

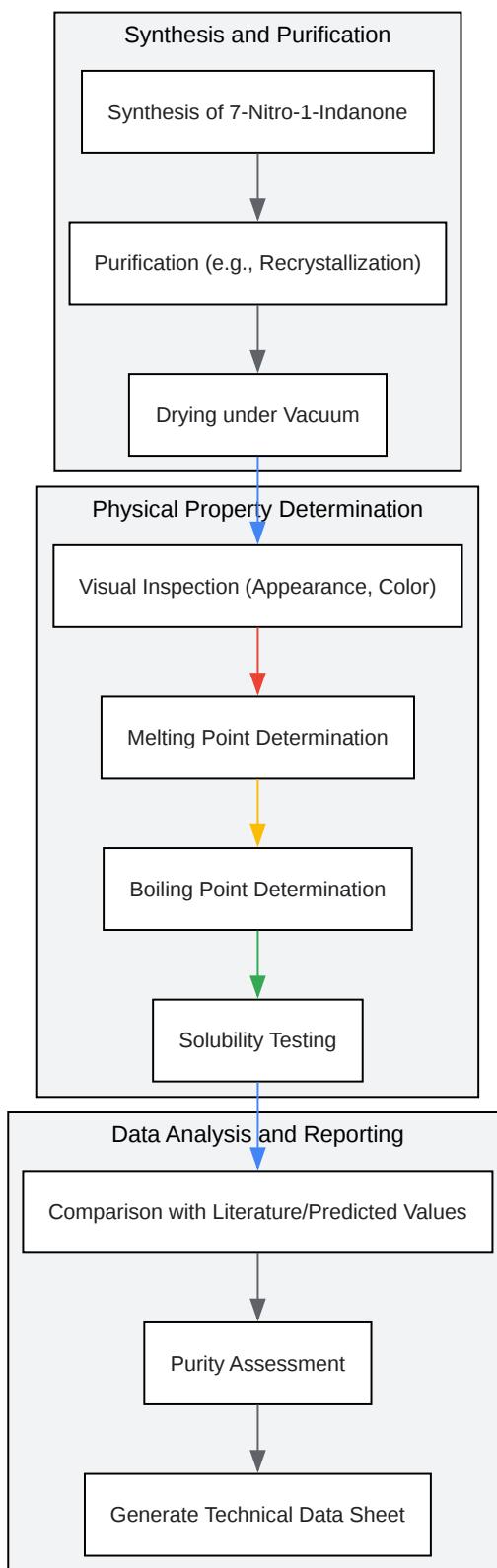
For solids with high boiling points, the determination is typically carried out under reduced pressure to prevent decomposition. The Thiele tube method is a common technique for determining the boiling point of small quantities of a liquid at atmospheric pressure, and can be adapted for high-boiling solids that melt before boiling.

Methodology:

- **Sample Preparation:** A small amount of **7-Nitro-1-Indanone** is placed in a small test tube (fusion tube).
- **Capillary Inversion:** A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the molten sample.
- **Apparatus Setup:** The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

- Heating and Observation: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then stopped.
- Temperature Reading: The temperature is allowed to fall. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination


This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Methodology:

- Sample and Solvent Preparation: A small, accurately weighed amount of **7-Nitro-1-Indanone** (e.g., 10 mg) is placed into a test tube.
- Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
- Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature.
- Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
- Classification: The solubility is classified based on the observation:
 - Soluble: The solid completely dissolves, forming a clear solution.
 - Partially soluble: A portion of the solid dissolves, but some remains undissolved.
 - Insoluble: The solid does not appear to dissolve.

Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical characterization of a newly synthesized batch of a chemical compound like **7-Nitro-1-Indanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of **7-Nitro-1-Indanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Nitro-1-indanone CAS#: 183061-37-2 [amp.chemicalbook.com]
- 2. molecularinfo.com [molecularinfo.com]
- 3. 7-Nitro-1-indanone | 183061-37-2 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 1-Indanone | 83-33-0 [chemicalbook.com]
- To cite this document: BenchChem. [7-Nitro-1-Indanone: A Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b573310#7-nitro-1-indanone-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com